molecular formula C17H20ClN5 B3961586 N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride

N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride

Cat. No.: B3961586
M. Wt: 329.8 g/mol
InChI Key: FOFDZQNRCHQNBH-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C18H20N4·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzonitrile, with a suitable reagent like formamide.

    Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction with a pyridine derivative, such as 2-bromopyridine, using a palladium-catalyzed cross-coupling reaction.

    Dimethylation: The final step involves the dimethylation of the ethane-1,2-diamine moiety using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinazoline rings using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or quinazoline derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or quinazoline derivatives.

Scientific Research Applications

N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but lacks the quinazoline ring.

    N,N-dimethyl-N’-(2-phenylquinolin-4-yl)-ethane-1,2-diamine: Contains a quinoline ring instead of a quinazoline ring.

    N,N-dimethyl-N’-(2-thiophen-2-ylquinolin-4-yl)-ethane-1,2-diamine: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

N’,N’-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride is unique due to its specific combination of a quinazoline ring fused with a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5.ClH/c1-22(2)11-10-19-17-14-7-3-4-8-15(14)20-16(21-17)13-6-5-9-18-12-13;/h3-9,12H,10-11H2,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDZQNRCHQNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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